4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole intermediate can be synthesized through a reaction involving difluoromethylation and subsequent cyclization. The pyrimidine intermediate is prepared through a series of nucleophilic substitution reactions.
The final step involves the coupling of the pyrazole and pyrimidine intermediates with the piperazine ring under specific reaction conditions, such as the use of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., palladium on carbon). The reaction is typically carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base (e.g., sodium hydroxide) and solvent (e.g., ethanol).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and neuroprotective activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to altered cellular functions. Molecular docking studies have shown that the compound can form hydrogen bonds and other interactions with active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A related compound used as an intermediate in the synthesis of fungicides.
Triazole-pyrimidine hybrids: Compounds with similar structural motifs that exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-28-11-15(18(27-28)19(23)24)21(31)30-9-7-29(8-10-30)20-16(22)17(25-12-26-20)13-3-5-14(32-2)6-4-13/h3-6,11-12,19H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJFMEXLWZARLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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